2-Chlorobenzylamine
Overview
Description
2-Chlorobenzylamine is an organic compound with the molecular formula C7H8ClN. It is a chlorinated derivative of benzylamine, characterized by the presence of a chlorine atom attached to the benzene ring. This compound is a colorless to light yellow liquid with a slight amine odor and is somewhat soluble in water .
Scientific Research Applications
2-Chlorobenzylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its inhibitory activity on enzymes such as plasmin and thrombin.
Industry: Utilized in the production of fine chemicals and as a building block in chemical synthesis.
Safety and Hazards
Inhalation of vapors of 2-Chlorobenzylamine may severely irritate mucous membranes and the upper respiratory tract . It may severely irritate and possibly burn the skin . It is a severe eye irritant and may cause permanent damage or temporary blindness . Contact with molten substance may cause severe burns to skin and eyes .
Mechanism of Action
Target of Action
2-Chlorobenzylamine is a chemical compound with the molecular formula ClC6H4CH2NH2
Mode of Action
It is known that amines, including this compound, can neutralize acids in exothermic reactions to form salts plus water . This property might play a role in its interactions with biological systems.
Biochemical Pathways
As an amine, it could potentially be involved in a variety of biochemical reactions, particularly those involving acid-base interactions .
Pharmacokinetics
Its physical properties such as its density (1173 g/mL at 25 °C) and boiling point (103-104 °C/11 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
It is known to be corrosive and can cause severe irritation or burns upon contact with skin or mucous membranes . This suggests that it may have significant cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is somewhat soluble in water, which could affect its distribution and action in aqueous biological environments . Furthermore, it is combustible and may form explosive mixtures with air when heated, indicating that temperature and atmospheric conditions could impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that 2-Chlorobenzylamine has a molecular weight of 141.60 and is a liquid at room temperature . It has a refractive index of 1.562 , indicating its interaction with light, which could potentially influence its biochemical interactions.
Cellular Effects
It is known that this compound can neutralize acids in exothermic reactions to form salts plus water . This property could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can react via an SN1 pathway, via the resonance stabilized carbocation . This suggests that this compound could potentially interact with biomolecules, inhibit or activate enzymes, and change gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 103-104 °C/11 mmHg , indicating its stability under high temperatures
Dosage Effects in Animal Models
It is known that the dosage of similar agents required for inducing certain conditions depends on the animal species, route of administration, and nutritional status
Metabolic Pathways
It is known that all proteins, including enzymes or cofactors that this compound might interact with, are ultimately regulated by modulating the rates of their synthesis and degradation
Transport and Distribution
It is known that this compound is a liquid at room temperature , which could potentially influence its transport and distribution within cells and tissues.
Subcellular Localization
It is known that the subcellular localization of proteins and other biomolecules can be influenced by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzylamine can be synthesized from 2-chlorobenzylchloride through a two-step process. In the first step, 2-chlorobenzylchloride is reacted with alkali metal phthalimide, preferably formed in situ from potassium carbonate and phthalimide, to form 2-chlorobenzylphthalimide. In the second step, the phthalimide ring of the 2-chlorobenzylphthalimide is cleaved to form this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzylamine undergoes various chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Acids: For neutralization reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed:
Salts: Formed from neutralization reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Comparison with Similar Compounds
Benzylamine: The parent compound without the chlorine substitution.
4-Chlorobenzylamine: A positional isomer with the chlorine atom at the para position.
2-Methylbenzylamine: A methyl-substituted derivative.
Uniqueness: 2-Chlorobenzylamine is unique due to the presence of the chlorine atom at the ortho position, which influences its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with specific molecular targets and its overall stability .
Properties
IUPAC Name |
(2-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNKZCVYQDGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059002 | |
Record name | 2-Chlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness. | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
89-97-4 | |
Record name | 2-CHLOROBENZYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21561 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Chlorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chlorobenzylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenemethanamine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L790J4Y7A3 | |
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Synthesis routes and methods
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